molecular formula C25H29BrN2O3 B11341189 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-6-bromo-3-methyl-1-benzofuran-2-carboxamide

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-6-bromo-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11341189
M. Wt: 485.4 g/mol
InChI Key: BSKRCBFVZUWTOJ-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-6-bromo-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes an azepane ring, a methoxyphenyl group, a bromine atom, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-6-bromo-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and a suitable alkyne.

    Introduction of the Bromine Atom: Bromination of the benzofuran core is achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Azepane Ring: The azepane ring is introduced through a nucleophilic substitution reaction, where an azepane derivative reacts with an appropriate electrophile.

    Coupling with the Methoxyphenyl Group: The final step involves coupling the azepane-benzofuran intermediate with a methoxyphenyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-6-bromo-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzofuran ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-6-bromo-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-6-bromo-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of a particular enzyme, resulting in the accumulation or depletion of certain metabolites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(azepan-1-yl)-2-(4-hydroxyphenyl)ethyl]-6-bromo-3-methyl-1-benzofuran-2-carboxamide
  • N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-6-bromo-3-methyl-1-benzofuran-2-carboxamide
  • N-[2-(azepan-1-yl)-2-(4-chlorophenyl)ethyl]-6-bromo-3-methyl-1-benzofuran-2-carboxamide

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-6-bromo-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H29BrN2O3

Molecular Weight

485.4 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-6-bromo-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H29BrN2O3/c1-17-21-12-9-19(26)15-23(21)31-24(17)25(29)27-16-22(28-13-5-3-4-6-14-28)18-7-10-20(30-2)11-8-18/h7-12,15,22H,3-6,13-14,16H2,1-2H3,(H,27,29)

InChI Key

BSKRCBFVZUWTOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)Br)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCCCC4

Origin of Product

United States

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